N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a chemical compound with the molecular formula C23H17Cl2N5OS This compound is known for its unique structure, which includes a chlorophenyl group and a naphthyl group connected through an acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-[(naphthalen-1-yl)amino]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium, potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-chlorophenyl)amino]acetohydrazide
- N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-chlorophenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to the presence of both a chlorophenyl group and a naphthyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with varying activities and properties.
Properties
Molecular Formula |
C19H16ClN3O |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C19H16ClN3O/c20-16-8-3-5-14(11-16)12-22-23-19(24)13-21-18-10-4-7-15-6-1-2-9-17(15)18/h1-12,21H,13H2,(H,23,24)/b22-12+ |
InChI Key |
BAWQZKPLNUDASK-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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